Home > Products > Building Blocks P18411 > 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one
1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one - 736990-65-1

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

Catalog Number: EVT-1630273
CAS Number: 736990-65-1
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one” is a nitrogen-containing heterocyclic compound . It belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .

Synthesis Analysis

The synthesis of “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one” and its derivatives often involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Molecular Structure Analysis

The molecular structure of “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one” includes a pyrrole ring and a pyridine ring . The IUPAC Standard InChI for a similar compound, “1H-Pyrrolo [2,3-b]pyridine”, is InChI=1S/C7H6N2/c1-2-6-3-5-9-7(6)8-4-1/h1-5H, (H,8,9) .

Chemical Reactions Analysis

Pyrrolopyrazine derivatives, which include “1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one”, have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis
  • Direct Glycosylation: This method was used to synthesize 6-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c]pyridin-4(5H)-one and 6-amino-1-β-D-arabinofuranosyl-1H-pyrrolo[3,2-c]-pyridin-4(5H)-one. This involved the glycosylation of a pyrrole precursor (ethyl 2-cyanomethyl-1H-pyrrole-3-carboxylate) with specific sugar derivatives followed by ring closure and deprotection steps. [ [] ]

  • From 3-(Ethoxycarbonyl)pyrrole-2-acetonitrile: This approach was utilized in the synthesis of 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine). [ [] ]

  • Multicomponent Reactions: Researchers have developed multicomponent, two-step strategies for creating polysubstituted pyrrolo[3,2-c]pyridin-4-ones. These methods utilize a solid acid catalyst for efficiency and recyclability. [ [] ]

    • Ammonium acetate-promoted aldol condensation/aza-addition reactions of 2-methyl-3-carbamoylpyrroles with aldehydes. [ [] ]
    • Catalyst-free domino reactions of 1-acryloyl-1-N-arylcarbamylcyclopropanes with amines. [ [] ]
  • Pd-Catalyzed Intramolecular Cyclization: Palladium catalysis provides regiodivergent routes to pyrrolo-fused structures. By employing specific palladium catalysts and reaction conditions, researchers achieved the synthesis of pyrrolo[1,2-a]pyrazin-1-ones, pyrrolo[2,3-c]pyridin-7-ones, and pyrrolo[3,2-c]pyridin-4-ones. [ [] ]

Molecular Structure Analysis

Further structural analysis, often aided by techniques like X-ray crystallography and NMR spectroscopy, is typically conducted on specific derivatives to understand the spatial arrangement of substituents and their influence on biological activity. For example, the anomeric configuration of 6-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1H-pyrrolo[3,2-c] pyridin-4(5H)-one was confirmed as beta by single-crystal X-ray analysis of its deblocked precursor. [ [] ]

Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom in the pyrrole ring can be alkylated to introduce various alkyl groups. This is exemplified by the synthesis of 1-methyl- and 1-benzyl-6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one, where the N-1 substituent is regiospecifically placed. [ [] ]

  • Halogenation: The introduction of halogens like chlorine or bromine can be achieved, as demonstrated by the synthesis of 3- and 4-Chloro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one. [ [] ]

Mechanism of Action
  • Cdc7 Kinase Inhibition: Derivatives, such as those described in [ [], [] ], act as potent Cdc7 kinase inhibitors, impacting DNA replication in eukaryotic organisms. These inhibitors bind to the ATP-binding site of Cdc7, preventing the phosphorylation of its substrates, which are crucial for DNA replication initiation. This ultimately leads to cell cycle arrest and apoptosis, particularly in tumor cells.

  • Polo-like Kinase 1 (Plk1) Inhibition: Certain pyrrolo[3,2-c]pyridin-4-one analogs have been identified as selective and orally available Plk1 inhibitors. [ [] ] Plk1 plays a critical role in mitosis, and its inhibition leads to mitotic arrest and apoptosis in cancer cells.

Applications
  • Anticancer Agents: Derivatives, acting as Cdc7 kinase inhibitors, have shown promising anticancer activity in preclinical studies. For instance, compound 8b (S) from [ [] ] displayed potent inhibition of tumor cell proliferation in various cell lines, including A2780 ovary carcinoma cells. In vivo studies demonstrated its efficacy in reducing tumor growth in xenograft models.

  • Antiviral Agents: Some derivatives have been explored for their antiviral properties, particularly against HIV-1. [ [] ]

  • Antibacterial Agents: While 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one (3,7-dideazaguanine) itself did not exhibit antibacterial activity, further modifications of the core structure may lead to derivatives with improved properties. [ [] ]

  • Enzyme Inhibitors: The scaffold has been utilized in the development of inhibitors for enzymes like Polo-like kinase 1 (Plk1). [ [] ]

  • Chemical Probes: Derivatives can serve as valuable tools to study biological processes. For example, AMI-331, a potent CK1 inhibitor, was used as a probe in affinity proteomics to identify its target proteins in Arabidopsis. [ [] ]

2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one

    Compound Description: This compound served as a starting point for the development of potent Cdc7 kinase inhibitors. It exhibits an IC50 of 10 nM in Cdc7/Dbf4 kinase assays and demonstrates greater than 20-fold selectivity against a panel of other kinases. [, ]

    Relevance: This compound shares the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one with an additional pyridin-4-yl substituent at the 2-position. Research on this compound led to the exploration of 2-heteroaryl-pyrrolopyridinones as potent Cdc7 kinase inhibitors. [, ]

    Compound Description: This analog of 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one also proved promising for Cdc7 inhibition. It exhibits an IC50 of 7 nM in Cdc7/Dbf4 kinase assays and demonstrates greater than 40-fold selectivity against a panel of other kinases. While its precise structure is not provided in the abstracts, it is described as "strictly related" to 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one. [, ]

    Relevance: Similar to 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one, Compound 1b is built on the 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one scaffold, suggesting the importance of this core structure for Cdc7 kinase inhibition. [, ]

    Compound Description: This potent Cdc7 inhibitor is a 7-substituted derivative of either Compound 1a (2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one) or Compound 1b. It demonstrates an IC50 of 2 nM against Cdc7/Dbf4 kinase and exhibits greater than 60-fold selectivity against a panel of other kinases. Notably, it impedes tumor cell proliferation across various cell lines with an IC50 in the submicromolar range, induces apoptosis in A2780 ovary carcinoma cells, and shows promising antitumor activity in in vivo models. [, ]

    Relevance: As a 7-substituted derivative of either 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one or Compound 1b, Compound 8b (S) retains the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one. Its development highlights the potential for modifications at the 7-position to enhance the potency and selectivity of Cdc7 kinase inhibitors based on this scaffold. [, ]

    Compound Description: This compound is a synthetic analog of 2'-deoxyguanosine. In contrast to 3-deazaguanine, it does not exhibit antitumor, antiviral, or antibacterial properties. Additionally, it does not act as a substrate for hypoxanthine-guanine phosphoribosyltransferase or purine nucleoside phosphorylase. [, , , ]

    Relevance: 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-one shares the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, with an amino group at the 6-position. This similarity places it within the same chemical class as the target compound. [, , , ]

1,5,6,7-tetrahydro-2-(4-pyridinyl)-4H-pyrrolo[3,2-c]pyridin-4-one hydrochloride (PHA767491)

    Compound Description: PHA767491 is a known casein kinase 1 (CK1) inhibitor in Arabidopsis. It serves as a template for developing stronger CK1 inhibitors by introducing modifications to its structure. [, ]

    Relevance: This compound shares the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one with an additional 4-pyridinyl substituent at the 2-position. This structural similarity makes it a relevant compound for comparison and further exploration of the target compound's potential biological activities. [, ]

AMI-212

    Compound Description: This analog of PHA767491 features a propargyl group at the pyrrole nitrogen atom, resulting in stronger CK1 inhibitory activity compared to the parent compound. [, ]

    Relevance: By incorporating the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one with a specific modification, AMI-212 demonstrates the potential of this scaffold for developing potent and selective CK1 inhibitors. [, ]

AMI-23

    Compound Description: This PHA767491 analog incorporates a bromine atom at the pyrrole C3 position, leading to stronger CK1 inhibitory activity than the original compound. [, ]

    Relevance: The presence of the core 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one structure in AMI-23, alongside its enhanced CK1 inhibitory activity, underscores the potential of this chemical scaffold for further development. [, ]

AMI-331

    Compound Description: This potent CK1 inhibitor is a hybrid molecule combining structural features of both AMI-212 and AMI-23. Its inhibitory activity is approximately 100-fold higher than that of the parent compound, PHA767491. Affinity proteomics studies using an AMI-331 probe revealed that it primarily targets CK1 kinases, indicating its selectivity. [, ]

    Relevance: AMI-331, incorporating the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, exemplifies the potential for generating potent and selective CK1 inhibitors through modifications on this scaffold. [, ]

2-(5-methoxy-2-((2-methyl-1,3-benzothiazol-6-yl)amino)-4-pyridinyl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one (Compound A)

    Compound Description: This compound serves as a probe substrate for investigating the role of breast cancer resistance protein (Bcrp) in biliary excretion and pharmacokinetic properties. []

    Relevance: Compound A contains the 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one core structure, making it a relevant example of how this scaffold can be incorporated into larger molecules with potential biological activity. []

5-(2-amino-pyrimidin-4-yl)-1H-pyrrole and 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives

    Compound Description: These compounds represent new classes of selective and orally available Polo-like kinase 1 inhibitors. []

    Relevance: The 2-(2-amino-pyrimidin-4-yl)-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one derivatives share the core structure of 1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one, highlighting the versatility of this scaffold in targeting different kinase families. []

Properties

CAS Number

736990-65-1

Product Name

1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one

IUPAC Name

1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h1,3,8H,2,4H2,(H,9,10)

InChI Key

WOELPIAAQNOJDS-UHFFFAOYSA-N

SMILES

C1CNC(=O)C2=C1NC=C2

Canonical SMILES

C1CNC(=O)C2=C1NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.